molecular formula C20H30D4O5 B593911 8-iso Prostaglandin F2alpha-d4 CAS No. 211105-40-7

8-iso Prostaglandin F2alpha-d4

Cat. No.: B593911
CAS No.: 211105-40-7
M. Wt: 358.5
InChI Key: PXGPLTODNUVGFL-FLRLWOSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-iso Prostaglandin F2alpha-d4 is a stable isotope-labeled analog of 8-iso Prostaglandin F2alpha, a biomarker of lipid peroxidation and oxidative stress. This compound contains four deuterium atoms at the 3, 3′, 4, and 4′ positions, making it useful as an internal standard for quantification by gas chromatography-mass spectrometry or liquid chromatography-mass spectrometry .

Mechanism of Action

Target of Action

The primary target of 8-iso Prostaglandin F2alpha-d4 is the Prostaglandin F2α receptor (FP), which is a G protein-coupled receptor . This receptor is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

This compound, an isoprostane, is produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . It acts as a weak TP receptor agonist in vascular smooth muscle . Conversely, it inhibits platelet aggregation induced by certain compounds .

Biochemical Pathways

This compound is part of the isoprostane pathway, which is a result of the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . This pathway significantly disrupts biological membranes, leading to the release of this compound and its subsequent metabolism and excretion .

Pharmacokinetics

This compound circulates in human plasma in two distinct forms - esterified in LDL phospholipids and as the free acid . The ratio of these two forms is approximately 2:1, with a total plasma this compound level of about 150 pg/ml in normal volunteers . In normal human urine, this compound levels are about 180-200 pg/mg of creatinine .

Result of Action

The action of this compound is associated with various physiological and pathological conditions. For instance, it has been found in significantly increased amounts in patients with endometriosis, suggesting a potential causative link in endometriosis-associated oxidative stress . Moreover, it has been associated with increased levels of fasting blood glucose and intra-abdominal fat, indicating that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .

Action Environment

The action of this compound is influenced by various environmental factors. For example, oxidative stress levels, represented by this compound, can be affected by blood glucose levels and the presence of intra-abdominal fat . This suggests that conditions such as high blood glucose and abdominal obesity can enhance the oxidative stress in the body, thereby influencing the action, efficacy, and stability of this compound .

Future Directions

The utility of 8-iso Prostaglandin F2alpha-d4 as a biomarker for early lung cancer screening has been suggested . Furthermore, it has been proposed that the ratio of this compound to prostaglandin F2α can be used to distinguish biomarker synthesis pathways and thus confirm potential changes in oxidative stress in various diseases and chemical exposures .

Preparation Methods

Synthetic Routes and Reaction Conditions

8-iso Prostaglandin F2alpha-d4 is synthesized through the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . The preparation involves the incorporation of deuterium atoms into the molecule, which can be achieved through specific deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using advanced techniques such as isotope dilution and mass spectrometry for purification and quantification . The process ensures high purity and consistency, which is crucial for its application as an internal standard in analytical methods.

Chemical Reactions Analysis

Types of Reactions

8-iso Prostaglandin F2alpha-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other peroxides under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroperoxides, while reduction may result in the formation of alcohols or alkanes.

Properties

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-FLRLWOSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-iso Prostaglandin F2alpha-d4
Reactant of Route 2
8-iso Prostaglandin F2alpha-d4
Reactant of Route 3
8-iso Prostaglandin F2alpha-d4
Reactant of Route 4
8-iso Prostaglandin F2alpha-d4
Reactant of Route 5
8-iso Prostaglandin F2alpha-d4
Reactant of Route 6
8-iso Prostaglandin F2alpha-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.